molecular formula C14H19NO4 B13619523 Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13619523
M. Wt: 265.30 g/mol
InChI Key: MRUMDSULUNDFGW-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative. One common method is the condensation of 3,4-dimethoxybenzaldehyde with pyrrolidine-3-carboxylic acid methyl ester under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Similar Compounds:

  • Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
  • Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxylate
  • Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide

Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,4-dimethoxyphenyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-12-5-4-9(6-13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3

InChI Key

MRUMDSULUNDFGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)OC)OC

Origin of Product

United States

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